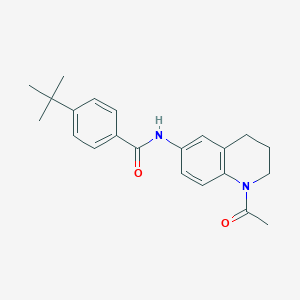

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-tert-butylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-15(25)24-13-5-6-17-14-19(11-12-20(17)24)23-21(26)16-7-9-18(10-8-16)22(2,3)4/h7-12,14H,5-6,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSZNQDLROVVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide typically involves multiple steps, starting with the preparation of the quinoline ring system. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Once the quinoline ring is prepared, it undergoes acetylation to introduce the acetyl group at the 1-position. This step is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine. The resulting 1-acetyl-3,4-dihydro-2H-quinoline is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides (Cl-, Br-) or organometallic reagents like Grignard reagents (RMgX).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Key Structural Features

The compound’s design combines a partially saturated quinoline ring with a bulky tert-butylbenzamide group. Below is a comparative analysis with structurally related molecules:

Mechanistic and Functional Insights

- Enzyme Inhibition: QOD and ICD () are dual inhibitors of falcipain-2 (FP-2) and falcipain-3 (FP-3), cysteine proteases critical in malaria pathogenesis.

- Antifungal Activity: Botryospyrone D () and related isocoumarins exhibit antifungal properties exceeding the agricultural fungicide triadimefon. While the target compound’s activity is undocumented, the acetylated tetrahydroquinoline moiety could mimic the isocoumarin’s rigidity, a trait associated with antifungal efficacy .

Structure-Activity Relationship (SAR) Considerations

- Tetrahydroquinoline Modifications: Acetylation at the 1-position (target compound) versus methylation (QOD) may influence metabolic stability.

- Linker and Substituent Effects : QOD’s ethanediamide linker enables dual-binding to FP-2/FP-3, whereas the target compound’s direct benzamide linkage may limit conformational flexibility, favoring selectivity for a single target.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a tetrahydroquinoline core with a tert-butylbenzamide moiety, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Synthesis and Structural Features

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

- Acetylation : The tetrahydroquinoline is acetylated using acetic anhydride.

- Introduction of the Benzamide Moiety : A nucleophilic substitution reaction introduces the tert-butylbenzamide group.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation. This inhibition could lead to reduced tumor growth and metastasis.

- Neurotransmitter Interaction : It may also interact with neurotransmitter receptors, offering potential benefits for neurodegenerative diseases by modulating neurotransmission pathways.

Therapeutic Applications

Research indicates several therapeutic applications for this compound:

- Anticancer Activity : Preliminary studies suggest that it may have anticancer properties by targeting specific signaling pathways involved in cancer progression.

- Neuroprotective Effects : Its interaction with neurotransmitter receptors could provide neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Reduced tumor growth | |

| Neurotransmitter Modulation | Potential neuroprotective effects | |

| Anticancer Properties | Targeting cancer signaling pathways |

Case Studies

Several studies have investigated the biological activity of related compounds and their derivatives:

- Study on Quinoline Derivatives : A study demonstrated that quinoline derivatives exhibit significant anticancer activity by inhibiting specific kinases involved in cell proliferation and survival pathways. This suggests that similar mechanisms may be at play for this compound.

- Neuroprotective Mechanisms : Research on related compounds has shown that modifications in neurotransmitter receptor binding can lead to enhanced neuroprotective effects. This aligns with the proposed mechanisms for this compound.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-tert-butylbenzamide?

The synthesis involves sequential acylation and coupling reactions. Acetylation of the tetrahydroquinoline core is typically performed using acetic anhydride in toluene under reflux (110–120°C). Subsequent coupling with 4-tert-butylbenzoyl chloride in dimethylformamide (DMF) at 80°C achieves yields of 75–85%. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7), and purification employs column chromatography with gradient elution .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Purity is validated using HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm). Structural confirmation relies on -NMR (δ 7.8–6.5 ppm for aromatic protons, δ 2.1 ppm for acetyl CH) and IR spectroscopy (C=O stretch at 1680–1700 cm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 379.1785 (calculated for CHNO) .

Q. What structural features influence its biological activity?

The acetyl group at the 1-position enhances metabolic stability, while the 4-tert-butylbenzamide moiety contributes to hydrophobic interactions with target proteins. Hydrogen bonding sites (amide NH and ketone O) are critical for binding affinity to enzymes like kinases or proteases. Substituent effects on the benzamide ring (e.g., nitro or methoxy groups) modulate selectivity .

Q. What are the key physicochemical properties affecting its bioactivity?

LogP values (calculated: 3.8) indicate moderate lipophilicity, favoring membrane permeability. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents (e.g., DMSO or cyclodextrins) for in vitro assays. Stability studies show degradation <5% under ambient conditions over 30 days .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the 4-tert-butyl group with electron-withdrawing substituents (e.g., nitro) may enhance binding to oxidoreductases but reduce solubility. Dose-response curves (IC values) across cell lines (e.g., HeLa vs. MCF-7) should be compared, and off-target effects assessed via kinome-wide profiling .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and 100-ns MD simulations (AMBER) identify stable binding poses in kinase ATP-binding pockets. Density functional theory (DFT) at the B3LYP/6-31G* level maps electrostatic potentials, revealing nucleophilic regions (amide NH) that interact with catalytic lysine residues. Consensus scoring with Glide XP improves prediction accuracy .

Q. How is crystallographic data analyzed for structural confirmation?

Single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) are processed using SHELXL for refinement. Mercury CSD visualizes intermolecular interactions (e.g., π-π stacking between quinoline and benzamide rings). Hydrogen-bonding networks are validated using Mogul geometry checks .

Q. What experimental designs optimize stability under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. LC-MS identifies hydrolysis products (e.g., free tetrahydroquinoline). Buffering agents (e.g., phosphate at pH 7.4) and lyophilization improve shelf life. For in vivo studies, microsomal incubation (rat liver S9 fraction) evaluates metabolic stability .

Q. How do substituent variations impact blood-brain barrier (BBB) penetration?

Parallel artificial membrane permeability assays (PAMPA-BBB) predict BBB penetration. Introducing polar groups (e.g., -OH) reduces logP and permeability (P < 3 × 10 cm/s), while tert-butyl enhances passive diffusion (P > 8 × 10 cm/s). In situ perfusion models in rodents validate these predictions .

Q. What strategies validate target engagement in cellular models?

Cellular thermal shift assays (CETSA) confirm target binding by measuring protein thermal stability shifts (ΔT > 2°C). siRNA knockdown of the putative target (e.g., EGFR) should abolish compound efficacy. Fluorescence polarization (FP) assays quantify displacement of reference ligands (K < 1 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.